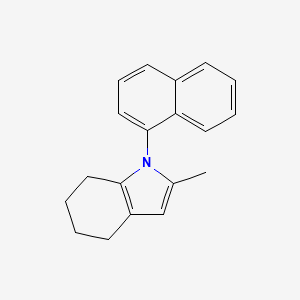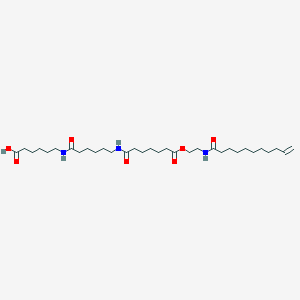
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid is a complex organic compound with a unique structure characterized by multiple oxo groups, an oxa linkage, and several aza groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid involves multiple steps, typically starting with simpler organic molecules. The synthetic route may include:
Formation of the core structure: This step involves the construction of the main carbon backbone with the necessary functional groups.
Introduction of oxo groups: Oxidation reactions are employed to introduce the oxo groups at specific positions.
Formation of oxa and aza linkages: These linkages are introduced through substitution reactions, where oxygen and nitrogen atoms replace hydrogen atoms in the carbon backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at specific sites, leading to the formation of additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating enzymatic activity.
Interact with receptors: Modulating signal transduction pathways.
Affect gene expression: Influencing the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 34-Amino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oic acid
- 22-Oxa-7,14,25-triazahexatriacont-35-enoic acid
Uniqueness
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid is unique due to its specific arrangement of oxo, oxa, and aza groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
827611-98-3 |
|---|---|
Molekularformel |
C32H57N3O7 |
Molekulargewicht |
595.8 g/mol |
IUPAC-Name |
6-[6-[[7-oxo-7-[2-(undec-10-enoylamino)ethoxy]heptanoyl]amino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C32H57N3O7/c1-2-3-4-5-6-7-8-12-19-30(38)35-26-27-42-32(41)23-16-9-13-20-28(36)33-24-17-10-14-21-29(37)34-25-18-11-15-22-31(39)40/h2H,1,3-27H2,(H,33,36)(H,34,37)(H,35,38)(H,39,40) |
InChI-Schlüssel |
SOJFOOXXEZSYJF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC(=O)NCCOC(=O)CCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14208925.png)
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
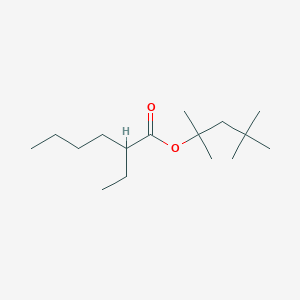
![N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208937.png)
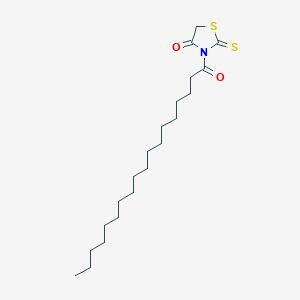
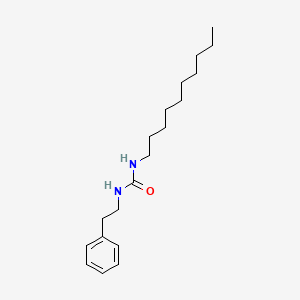
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
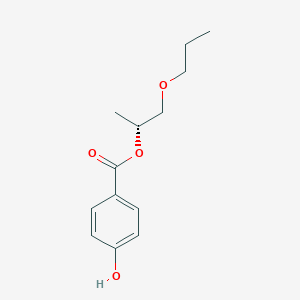
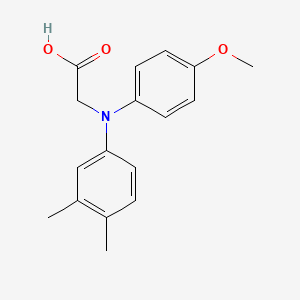
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
